4-Phenethyl-1,2,4-triazolidine-3,5-dione
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Overview
Description
4-Phenethyl-1,2,4-triazolidine-3,5-dione is a biochemical reagent that can be used as a biological material or organic compound for life science-related research . It is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 4-Phenethyl-1,2,4-triazolidine-3,5-dione involves several steps. One common method starts with the reaction of hydrazine and diethyl carbonate. The product of this step is then reacted with phenyl isocyanate, which is subsequently transformed into 4-Phenylurazole. Cyclization and subsequent oxidation yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
4-Phenethyl-1,2,4-triazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized in the presence of NO2-N2O4 to yield 4-phenyl-1,2,4-triazoline-3,5-dione.
Acetylation: It reacts with excess acetyl chloride in N,N-dimethylacetamide solution.
Polymerization: It polymerizes in the presence of phosgene, terephthaloyl chloride, and epichlorohydrin to yield an insoluble polymer.
Scientific Research Applications
4-Phenethyl-1,2,4-triazolidine-3,5-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Phenethyl-1,2,4-triazolidine-3,5-dione involves its reactivity as a dienophile in Diels-Alder reactions. It reacts rapidly with dienes to form stable adducts, which are useful in various synthetic applications . The molecular targets and pathways involved in its action are primarily related to its ability to form covalent bonds with other molecules during these reactions.
Comparison with Similar Compounds
4-Phenethyl-1,2,4-triazolidine-3,5-dione can be compared with other similar compounds such as:
4-Phenyl-1,2,4-triazoline-3,5-dione: Known for its strong dienophilic properties and use in Diels-Alder reactions.
4-Phenylurazole: Another compound with similar reactivity and applications in organic synthesis.
These compounds share similar chemical structures and reactivity, but this compound is unique in its specific applications and properties.
Properties
Molecular Formula |
C10H11N3O2 |
---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
4-(2-phenylethyl)-1,2,4-triazolidine-3,5-dione |
InChI |
InChI=1S/C10H11N3O2/c14-9-11-12-10(15)13(9)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,14)(H,12,15) |
InChI Key |
XMKNKWYHTBZGLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)NNC2=O |
Origin of Product |
United States |
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